2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a dihydropyrimidinone-acetamide hybrid characterized by a 4-phenyl-substituted pyrimidinone core linked via an acetamide group to a 4-(trifluoromethoxy)phenyl moiety.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)28-15-8-6-14(7-9-15)24-17(26)11-25-12-23-16(10-18(25)27)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYILCFVYVSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H14F3N3O2
- Molecular Weight : 353.31 g/mol
- CAS Number : 1060199-01-0
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been identified as a selective inhibitor of myeloperoxidase (MPO), an enzyme linked to various autoimmune and inflammatory disorders. The mechanism involves covalent modification of the enzyme, leading to irreversible inhibition, which is particularly relevant in conditions such as cardiovascular diseases and Parkinson's disease .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of MPO activity in stimulated human whole blood.
- Selectivity : High selectivity for MPO over other peroxidases like thyroid peroxidase and cytochrome P450 isoforms, indicating a favorable safety profile for therapeutic applications .
Data Table: Summary of Biological Activities
Case Study 1: Preclinical Evaluation
In a preclinical study involving cynomolgus monkeys treated with lipopolysaccharide (LPS), the administration of the compound resulted in significant inhibition of plasma MPO activity. This suggests potential efficacy in treating inflammatory responses associated with bacterial infections .
Case Study 2: Comparative Study with Other Compounds
A comparative study highlighted that 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide exhibited superior inhibitory effects on MPO compared to other known inhibitors. This reinforces its potential as a therapeutic agent in managing diseases characterized by elevated MPO levels .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the pyrimidinone ring and the aryl acetamide group, impacting physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
* No explicit pharmacological data for the target compound are provided in the evidence.
Key Observations:
Trifluoromethoxy vs.
Sulfanyl vs. Oxo Groups : Sulfanyl substitutions (e.g., ) may increase nucleophilicity and alter metabolic pathways compared to oxo groups.
Anti-inflammatory Activity : Dihydropyrimidine-acetic acid derivatives (e.g., ) demonstrate anti-inflammatory effects, suggesting that structural modifications (e.g., acetic acid vs. acetamide) significantly influence bioactivity.
Pharmacological and Physicochemical Implications
- Lipophilicity: The trifluoromethoxy group in the target compound may improve blood-brain barrier penetration compared to sulfamoyl () or phenoxy () groups.
- Metabolic Stability : Fluorinated groups (trifluoromethoxy/trifluoromethyl) generally resist oxidative metabolism, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
